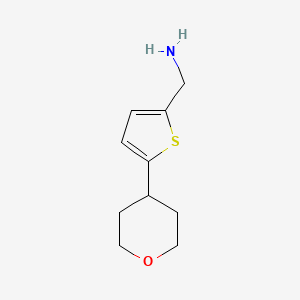

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine

Description

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

[5-(oxan-4-yl)thiophen-2-yl]methanamine |

InChI |

InChI=1S/C10H15NOS/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,8H,3-7,11H2 |

InChI Key |

BNNSUPQTTUETEB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=C(S2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.

Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of a tetrahydro-2H-pyran group to the thiophene ring. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.

Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the thiophene ring. This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the tetrahydro-2H-pyran group is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the compound, particularly on the thiophene ring or the methanamine group, to yield reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the tetrahydro-2H-pyran group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives or amines.

Scientific Research Applications

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS: 1052519-53-5)

- Structure : A methyl group is introduced at the 3-position of the thiophene ring, and the compound is stabilized as a hydrochloride salt.

- Molecular Formula: C₁₁H₁₈ClNOS.

- The hydrochloride salt form increases solubility in polar solvents compared to the free base .

N-Methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine

- Structure : The amine is N-methylated, and a morpholinylmethyl group is added at the 5-position of the thiophene.

- Molecular Formula : C₁₂H₂₁N₂OS.

- Key Differences :

Heterocycle Replacement

(5-Methylfuran-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS: 1343929-29-2)

- Structure : Thiophene is replaced with a furan ring.

- Molecular Formula: C₁₁H₁₅NO₂.

- Key Differences :

(5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine (CAS: 1343588-13-5)

Simplified Scaffolds

Oxan-4-ylmethanamine (CAS: 130290-79-8)

- Structure : Lacks the thiophene ring; only a tetrahydropyran-linked primary amine.

- Molecular Formula: C₆H₁₃NO.

- Key Differences :

Molecular Weight and Solubility

Biological Activity

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine is a novel organic compound characterized by its unique structural features, which include a thiophene ring and a tetrahydro-2H-pyran moiety. These components suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antioxidant Properties : The presence of the thiophene moiety suggests potential antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Activity : Preliminary studies indicate that (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

- Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. The structure–activity relationship suggests that modifications to the thiophene ring could enhance its anticancer properties.

- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to reduce neuronal apoptosis and inflammation in models of neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Methylthiophene | Methyl group on thiophene | Antimicrobial properties |

| Tetrahydropyran derivatives | Saturated cyclic ethers | Neuroprotective effects |

| Thiophene derivatives | Various substitutions on thiophene | Anticancer activities |

While these compounds share some structural characteristics, (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine is distinguished by its specific combination of a tetrahydropyran ring and an amine functional group, potentially leading to unique biological activities not observed in other similar compounds.

Case Studies

- Case Study 1 : A study published in Pharmaceutical Chemistry examined the efficacy of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine in a mouse model of bacterial infection. Results showed a significant reduction in bacterial load compared to controls, supporting its use as an antimicrobial agent.

- Case Study 2 : An investigation into the compound's anticancer properties revealed that it effectively inhibited cell proliferation in human breast cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

- Case Study 3 : Research conducted on neuroprotection indicated that the compound could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Advanced Research Question

- Functional group modulation : Replace the tetrahydro-2H-pyran-4-yl group with morpholine or piperidine to assess steric/electronic effects on binding affinity .

- Bioisosteric substitution : Swap the thiophene ring for furan or pyrrole to evaluate aromatic interaction potency .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., hydrogen bonding with the methanamine group) .

Data Analysis : Cross-correlate SAR data with ADMET predictions (e.g., SwissADME) to prioritize derivatives with optimal pharmacokinetics .

How does the hydrochloride salt form influence physicochemical properties?

Basic Research Question

- Solubility : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water .

- Stability : Protonation of the amine reduces oxidation susceptibility, extending shelf life when stored at −20°C under inert gas .

Advanced Consideration : Salt dissociation kinetics in physiological buffers can affect bioavailability, requiring pH-dependent solubility studies .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix effects : Plasma proteins or lipids interfere with LC-MS/MS detection. Mitigate via solid-phase extraction (SPE) or isotope-labeled internal standards (e.g., C-methanamine analogs) .

- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 209 → 154 for quantification) to achieve sub-nanomolar sensitivity .

Validation : Follow FDA guidelines for bioanalytical method validation, including precision (±15% RSD) and accuracy (85–115% recovery) .

How can crystallographic data resolve stereochemical ambiguities?

Advanced Research Question

- Space group determination : Use SHELXD for initial phase solution, followed by SHELXL refinement to model disorder in the tetrahydropyran ring .

- Hydrogen bonding networks : Identify interactions (e.g., N–H⋯O between methanamine and pyran oxygen) that stabilize the crystal lattice .

Contradiction Management : Discrepancies between calculated and observed diffraction patterns may require twinning analysis or alternative space group assignments .

What are the implications of substituent effects on metabolic stability?

Advanced Research Question

- Cytochrome P450 interactions : Electron-donating groups (e.g., methyl on thiophene) slow oxidative metabolism. Assess via liver microsomal assays with NADPH cofactors .

- Glucuronidation potential : The methanamine group may undergo Phase II metabolism. Use UDP-glucuronic acid (UDPGA)-supplemented assays to quantify conjugates .

Data Interpretation : Compare metabolic half-life () across species (e.g., human vs. rat microsomes) to predict interspecies variability .

How can reaction by-products be identified and minimized?

Basic Research Question

- By-product profiling : Use GC-MS or LC-HRMS to detect intermediates (e.g., over-reduced pyran rings or dimerized thiophenes) .

- Process optimization : Reduce by-products via controlled addition of reagents (e.g., dropwise addition of reducing agents) or scavengers (e.g., molecular sieves for water-sensitive steps) .

Case Study : A 20% yield improvement was achieved by replacing EDCI with HATU in amide coupling steps, minimizing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.